Sutinasterol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129620-23-1 |
|---|---|
Molecular Formula |
C31H52O |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-7-methyl-6-methylideneoctan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H52O/c1-8-23(22(5)20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29,32H,5,8-11,13-19H2,1-4,6-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
ALRMQDKADQHRGT-BARFHZGGSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C |
Synonyms |
24-ethyl-26,26-dimethylcholesta-7,25(27)-dien-3 beta-ol sutinasterol |
Origin of Product |
United States |
Sutinasterol: Discovery, Isolation, and Structural Characterization
Historical Context of Sutinasterol Isolation from Xestospongia Species
This compound was first isolated from a marine sponge belonging to the genus Xestospongia. researchgate.netmdpi.comresearchgate.netislandscholar.cauniversiteitleiden.nlmnhn.frnih.govupeikerrlab.caresearchgate.netacs.orgresearchgate.netacs.org Specifically, it was identified as the major sterol present in a Xestospongia species. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net The isolation and structure elucidation of this compound were reported in the early 1990s. researchgate.netmdpi.comresearchgate.netislandscholar.cauniversiteitleiden.nlmnhn.frnih.govupeikerrlab.caacs.orgresearchgate.netacs.org Studies on the sterol composition of various Xestospongia species have highlighted the presence of unusual sterols, including those with highly alkylated side chains, which are believed to arise from extensive biomethylation processes within the sponge or its associated microorganisms. researchgate.netresearchgate.netnih.govnih.gov this compound itself contains a C12 side chain, thought to be the product of quadruple bioalkylation. nih.gov It was found to constitute a significant percentage, approximately 94%, of the total steroid fraction in the Xestospongia sponge from which it was isolated. researchgate.netresearchgate.netnih.gov This high abundance suggests a potential biological role for this compound in the membrane function of the sponge. researchgate.netresearchgate.net
Advanced Chromatographic Techniques for Sterol Isolation
The isolation of marine sterols, including this compound, from complex biological matrices like sponges requires the use of advanced chromatographic techniques. These techniques are essential for separating the target sterol from other lipids and secondary metabolites present in the sponge extract.
Common chromatographic methods employed in the isolation of marine sterols include:
Column Chromatography: Often used as an initial step for crude fractionation of the sponge extract. Silica gel is a common stationary phase, with gradients of solvents like chloroform/methanol or dichloromethane/acetone used for elution. mnhn.frtandfonline.com
Thin-Layer Chromatography (TLC): Useful for monitoring fractions and for preparative separation on a smaller scale. mnhn.fr
High-Performance Liquid Chromatography (HPLC): Provides higher resolution separation and is crucial for obtaining pure compounds from complex mixtures. Both normal-phase and reversed-phase HPLC can be utilized depending on the polarity of the sterols. Reversed-phase HPLC with ODS (octadecyl silica) columns and methanol/water mixtures as eluents is frequently used for marine sterols. scispace.comcore.ac.uknih.gov
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis and identification of sterols, often after derivatization (e.g., silylation), and can also be used for the analysis of sterol mixtures. researchgate.netmdpi.comresearchgate.netmnhn.frtandfonline.comcore.ac.uknih.govspringernature.com
The isolation process typically involves initial extraction of the sponge material with organic solvents, followed by a series of chromatographic steps to purify the sterol fraction and subsequently isolate individual sterols like this compound. mnhn.frtandfonline.comnih.gov Advances in chromatographic techniques have significantly improved the ability to separate and investigate complex mixtures of sponge sterols. scispace.com
Elucidation of this compound's Molecular Structure
The determination of this compound's molecular structure involved a combination of spectroscopic methods and chemical analysis.
Spectroscopic Methods for Structure Determination
Spectroscopic techniques are fundamental tools in the elucidation of natural product structures. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were particularly important. researchgate.netresearchgate.netuniversiteitleiden.nlmnhn.fracs.orgresearchgate.netspringernature.com
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy were used to determine the structure of this compound. researchgate.netmdpi.comresearchgate.netmnhn.fracs.orgresearchgate.nettandfonline.comscispace.comnih.govresearchgate.net Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provided insights into the different types of protons and their environments. mdpi.commnhn.fracs.orgresearchgate.nettandfonline.comresearchgate.netegyankosh.ac.in The ¹³C NMR spectrum provided information about the carbon skeleton, including the presence of methyl, methylene, methine, and quaternary carbons, as well as double bonds. mdpi.commnhn.fracs.orgresearchgate.nettandfonline.comresearchgate.net Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, would have been crucial for establishing connectivity between atoms and confirming the structural assignments. acs.orgscispace.comresearchgate.net
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and structural subunits. mdpi.comresearchgate.netmnhn.frtandfonline.comcore.ac.uknih.govspringernature.comresearchgate.netnumberanalytics.comnih.gov For this compound, MS data, likely including high-resolution mass spectrometry (HRMS), was used to determine its elemental composition (C₃₁H₅₂O) and molecular weight. uni.lu The fragmentation pattern observed in the mass spectrum provided clues about the structure of the sterol nucleus and the side chain. mdpi.comegyankosh.ac.in GC-MS was also employed, particularly for the analysis of sterol mixtures. researchgate.netmdpi.comresearchgate.netmnhn.frtandfonline.comcore.ac.uknih.govspringernature.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Definitive Stereochemical Assignments
Determining the stereochemistry, or the three-dimensional arrangement of atoms, is a critical part of natural product structure elucidation. For this compound, the stereochemistry at C-24 was specifically investigated. researchgate.netresearchgate.netnih.gov
An X-ray crystallographic structure study of this compound was performed to confirm its structure and definitively determine the stereochemistry at C-24. researchgate.netresearchgate.netnih.gov This technique provides a direct visualization of the molecule's arrangement in a crystal lattice, allowing for the unambiguous assignment of absolute configuration at chiral centers. Based on the crystal structure study, the stereochemistry at C-24 in this compound was determined to be (24R). researchgate.netresearchgate.net While NMR can also provide information about stereochemistry, particularly for the steroidal nucleus, the conformationally flexible side chain can be more challenging to analyze by NMR alone, making X-ray crystallography a valuable tool for definitive assignments in such cases. nih.govnumberanalytics.comfrontiersin.orgmestrelab.com
Single-Crystal X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive analytical technique used to determine the precise three-dimensional structure of crystalline substances at the atomic level. carleton.eduuni-ulm.debruker.com This method provides detailed information regarding unit cell dimensions, bond lengths, bond angles, and the relative positions of atoms within the crystal lattice. carleton.eduuhu-ciqso.es For organic molecules, including sterols, SCXRD is invaluable for confirming proposed structures and elucidating complex stereochemistry when suitable single crystals can be obtained. While single-crystal X-ray diffraction is a standard technique for the definitive structural confirmation of crystalline natural products, specific data derived from a single-crystal X-ray diffraction analysis of this compound was not available in the consulted sources.
Chiroptical Spectroscopy
Chiroptical spectroscopy, which includes techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is employed to study the interaction of chiral molecules with polarized light. These methods are particularly useful for determining the absolute configuration and conformation of chiral compounds. Sterols, possessing multiple stereocenters, exhibit characteristic chiroptical properties that can provide insights into their three-dimensional structure and stereochemistry. While chiroptical spectroscopy is a valuable tool in the structural elucidation of complex chiral natural products like sterols, specific chiroptical spectroscopy data for this compound was not available in the consulted sources.
Biosynthetic Pathways and Enzyme Mechanisms of Sutinasterol
Proposed Biosynthetic Route to Sutinasterol's Unique Side Chain
This compound (C31H52O) possesses a C12 side chain that is hypothesized to be the result of multiple bioalkylation events. nih.govsemanticscholar.org This suggests a pathway involving the addition of carbon units to a precursor sterol side chain. One proposed precursor is (22E,24S)-methylcholesta-5,22,25-trien-3β-ol, a C29 sterol also found in sponges, which could potentially undergo further alkylation to yield the extended side chain observed in this compound. nih.gov The presence of such highly alkylated side chains is a characteristic feature of many sponge sterols. nih.gov
Investigation of Sterol Bioalkylation and Dealkylation Processes in Marine Sponges
Marine sponges are known for their ability to modify sterol side chains through processes like bioalkylation and dealkylation. nih.gov These modifications contribute to the diverse array of sterol structures found in these organisms. Studies have investigated the mechanisms and scope of sterol side chain dealkylation in sponges, providing insights into how these organisms metabolize and transform sterols. nih.gov While dealkylation removes carbon units, bioalkylation, likely involving enzymes such as sterol methyltransferases, adds them, leading to the complex side chains seen in compounds like this compound. biorxiv.org
Isotopic Labeling Studies for Precursor Identification
Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracking the incorporation of labeled precursors into target molecules. nih.govnih.gov In the context of marine sterol biosynthesis, isotopic labeling studies have been employed to identify the precursors utilized by sponges for the synthesis of their unique sterols. nih.gov By feeding sponges with isotopically labeled compounds, researchers can follow the metabolic fate of these labels and determine which molecules are incorporated into the sterol structure, thereby mapping the biosynthetic route. nih.govnih.govbiorxiv.orgibs.frchempep.com While specific isotopic labeling studies directly detailing this compound biosynthesis were not extensively found in the search results, this technique has been broadly applied to understand sterol biosynthesis in marine organisms and would be a key approach for definitively confirming the precursors of this compound. nih.govnih.govnih.gov
Enzymatic Characterization of Sterol Modifying Enzymes in Xestospongia spp.
The structural diversity of sterols in Xestospongia species suggests the presence of a suite of enzymes capable of modifying the sterol skeleton and side chain. These enzymes likely include methyltransferases responsible for the bioalkylation events that lead to the extended side chain of this compound, as well as potentially enzymes involved in desaturation, oxidation, and other modifications observed in sponge sterols. biorxiv.orgnih.govresearchgate.netuniprot.orgresearchgate.net Research into sponge sterol methyltransferases has begun to investigate their role in side chain alkylation. biorxiv.org Further enzymatic characterization of these sterol-modifying enzymes from Xestospongia species is crucial for a detailed understanding of this compound biosynthesis. biorxiv.org
Environmental and Ecological Influences on this compound Biosynthesis
The production of secondary metabolites, including sterols, in marine sponges can be influenced by environmental and ecological factors. d-nb.infonih.govmaxapress.comnih.govfrontiersin.orgacs.org Factors such as geographical location, temperature, light intensity, water availability, and interactions with other organisms (including symbiotic microorganisms) can impact the metabolic pathways within the sponge. d-nb.infonih.govmaxapress.comnih.govfrontiersin.orgacs.org Studies on Xestospongia species have indicated that environmental conditions can affect their secondary metabolite profiles, including sterols. acs.orgupr.ac.id While direct links between specific environmental factors and this compound production were not explicitly detailed, it is reasonable to infer that these external influences play a role in regulating the biosynthesis and accumulation of this compound in Xestospongia sponges. d-nb.infonih.govmaxapress.comnih.govfrontiersin.orgacs.org Metabolomics analysis has revealed that sterols and other fatty acids in Xestospongia species can vary with location. acs.org
Synthetic Chemistry Approaches to Sutinasterol and Analogues
Semi-Synthesis and Derivatization Methods for Structural Modification
Semi-synthesis and derivatization offer alternative routes to obtain sutinasterol and its analogues, particularly when the natural product is available, even in limited quantities. This compound has been isolated as the major sterol (up to 94% of the sterol fraction) from Xestospongia species, making it a potential starting material for semi-synthetic modifications. nih.govresearchgate.netresearchgate.netacs.org
Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to arrive at the target molecule or its analogues. This can be particularly advantageous for complex molecules like sterols, where a full total synthesis might be prohibitively challenging or inefficient. While specific semi-synthesis routes for this compound are not detailed in the provided results, semi-synthesis has been used to confirm the structures of other marine sterols and to obtain derivatives. nih.gov
Derivatization methods are commonly used to modify sterols for various purposes, including structural characterization (e.g., for GC-MS analysis) and the creation of analogues with altered properties. Common derivatization techniques for sterols include the formation of trimethylsilyl (B98337) (TMS) ethers of hydroxyl groups. mnhn.frnih.gov For sterols containing other functional groups, such as ketones or sulfates, specific derivatization strategies like methoximation or methods involving deconjugation may be employed prior to techniques like silylation for analysis. nih.gov
These methods allow for targeted modifications of the sterol structure, such as altering functional groups on the ring system or the side chain, to explore structure-activity relationships or improve properties. nih.govupeikerrlab.canih.govmdpi.comfiu.edursc.org
Design Principles for this compound Analogues based on Biosynthetic Insights
Understanding the biosynthesis of this compound provides valuable insights for the rational design of analogues. This compound's distinctive C12 side chain is believed to be a product of extensive bioalkylation, likely involving multiple methylation steps. nih.govresearchgate.net This process typically involves the transfer of methyl groups, often from S-adenosylmethionine (SAM), to a sterol precursor. iupac.org
Biosynthetic studies on marine sterols have illuminated the enzymatic machinery involved in side chain modification, including sterol methyltransferases (SMTs) which play a key role in introducing alkyl groups at positions like C-24. oup.com The proposed quadruple bioalkylation in this compound suggests the involvement of multiple enzymatic steps and potentially novel SMTs or related enzymes. nih.govresearchgate.net
Design principles for this compound analogues based on these biosynthetic insights could include:
Mimicking or Modifying Bioalkylation Patterns: Analogues could be designed to feature variations in the number, position, and stereochemistry of alkyl groups on the side chain, potentially exploring the biological consequences of altered methylation patterns.
Investigating Biosynthetic Intermediates: Identification of possible biosynthetic intermediates of this compound could guide the synthesis of these compounds or their stable analogues to study their biological roles or potential activities. researchgate.netresearchgate.netacs.org
Combining Structural Features: Analogues could incorporate the unique this compound side chain with modified sterol nuclei or combine elements of the this compound side chain with features from other bioactive marine sterols.
Exploiting Enzymatic Pathways: While challenging, understanding the specific enzymes involved in this compound biosynthesis could potentially lead to biocatalytic approaches for synthesizing complex side chains or modifying sterol precursors in vitro. mdpi.com
The design of analogues often aims to probe structure-activity relationships (SAR) to understand which parts of the molecule are crucial for its biological function. nih.govnih.gov By synthesizing analogues with targeted modifications based on biosynthetic knowledge, researchers can gain insights into the role of the highly alkylated side chain and other structural features of this compound.
Biological Significance and Mechanistic Studies of Sutinasterol
Hypothesized Biological Roles in the Xestospongia Host Organism (e.g., Membrane Function)
Sutinasterol constitutes a significant portion, approximately 94%, of the total sterol fraction in Xestospongia sp. researchgate.netnih.gov. This high concentration suggests that this compound likely plays a crucial biological role within the sponge, particularly in membrane function researchgate.netnih.gov. Sterols are essential components of eukaryotic cell membranes, contributing to structural integrity and influencing membrane fluidity e-algae.orgnih.gov. The unique side chain of this compound may confer specific properties to the membranes of Xestospongia sp., potentially related to adaptation to its marine environment or interactions with other organisms nih.gov. The variability in the amount of certain phospholipids (B1166683) in Xestospongia spp. from different geographical locations suggests that these compounds, like sterols, have roles beyond just structural support and their production can be influenced by environmental factors nih.gov.
In Vitro Pharmacological Research Paradigms Relevant to Marine Sterols
In vitro studies are fundamental in exploring the potential bioactivities of marine sterols. These paradigms involve the use of various cellular model systems and methodologies to assess biological effects and investigate molecular interactions.
Cellular Model Systems for Bioactivity Assessment
Diverse cellular model systems are employed to evaluate the bioactivity of marine sterols. These include, but are not limited to:
Cancer cell lines: Used to assess cytotoxic and anti-proliferative effects phcog.comnih.govmdpi.com. For example, studies on marine sterols have utilized cell lines such as Dalton's lymphoma ascites cells (DLA), MOLT-4, MCF-7, and HT-29 phcog.comnih.gov.
Immune cellular models: Utilized to investigate anti-inflammatory and immunomodulatory activities, such as studies on human and mouse immune cells e-algae.orgeuropa.eu.
Neuroblastoma and microglia cell lines: Employed to study neuroprotective properties mdpi.com.
Bacterial strains: Used to evaluate antimicrobial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli nih.gov.
These cellular models provide controlled environments to observe the effects of marine sterols on specific biological processes.
Methodologies for Investigating Molecular Target Engagement
Investigating how marine sterols interact with specific molecules within a cell is crucial for understanding their mechanisms of action. Methodologies for molecular target engagement include:
Chemical proteomics: Techniques combining affinity chromatography and mass spectrometry can be used to purify and identify proteins that directly bind to small molecules nih.gov.
Drug affinity responsive target stability (DARTS): A mass spectrometry-based method that assesses the stability of proteins when bound to a ligand, providing an alternative approach to identify direct targets nih.gov.
Enzyme inhibition assays: Used to determine if a marine sterol inhibits the activity of specific enzymes involved in biological pathways nih.govresearchgate.net. For instance, some marine steroids have shown inhibitory action on enzymes like endo-β-1,3-glucanase nih.gov.
Reporter gene assays: Can be used to assess the activation or inhibition of specific signaling pathways or nuclear receptors frontiersin.org.
These methodologies help to establish direct interactions between marine sterols and their potential molecular targets.
Elucidation of Potential Molecular Mechanisms of Action
Defining the precise molecular mechanisms by which marine sterols exert their biological effects is a complex but essential aspect of research. This involves establishing causal links between the compound's interaction with its target and the observed biological response.
Approaches to Define Causal Links in Biological Responses
Defining causal links involves connecting the initial molecular interaction to the downstream cellular and physiological effects. Approaches include:
Pharmacological profiling: Comparing the activity profile of a marine sterol across a panel of cell lines or assays can provide clues about its potential mechanism of action, especially if it resembles compounds with known targets nih.govrsc.org.
Structure-activity relationship (SAR) studies: Modifying the chemical structure of the marine sterol and observing how these changes affect biological activity can help identify key structural features responsible for the observed effects nih.gov.
Transcriptomics and proteomics: Analyzing changes in gene and protein expression levels in response to marine sterol treatment can reveal affected pathways and processes europa.eu.
Bioinformatic tools and in silico predictions: Computational methods can predict potential targets and mechanisms based on the chemical structure of the marine sterol phcog.comnih.gov.
These approaches help build a comprehensive picture of how a marine sterol influences cellular behavior.
Experimental Design for Mechanistic Hypothesis Testing
Testing specific hypotheses about the mechanism of action requires careful experimental design. Key elements include:
Dose-response studies: Determining the concentration range at which the marine sterol is active is crucial for designing subsequent mechanistic experiments e-algae.org.
Time-course experiments: Investigating the biological effects at different time points can help understand the kinetics of the interaction and downstream events.
Target validation experiments: If a potential molecular target is identified, experiments such as siRNA knockdown or overexpression of the target protein can be performed to confirm its involvement in the observed biological response researchgate.net.
Rescue experiments: If a marine sterol disrupts a specific cellular process, attempting to "rescue" the phenotype by providing the end-product of the pathway or activating a downstream component can provide evidence for the hypothesized mechanism.
Using specific inhibitors or activators: Employing known inhibitors or activators of suspected pathways can help determine if the marine sterol acts through those pathways e-algae.orgeuropa.eu.
These experimental designs are critical for rigorously testing hypotheses about the molecular mechanisms of marine sterols.
Ecological Context and Biogeochemical Implications of Sutinasterol
Chemo-taxonomic Utility of Sterol Profiles in Sponge Classification
The diverse array of sterols found in marine sponges has proven to be a valuable tool in their chemotaxonomy, aiding in the classification and differentiation of sponge species and higher taxa. Sponges, often challenging to classify based solely on morphological characteristics, exhibit variations in their sterol profiles that can be used as chemical markers. researchgate.netunige.itresearchgate.net The capacity to synthesize both common and unusual sterols is a reported feature of marine sponges. researchgate.net
The analysis of sterol composition, often using techniques like gas chromatography-mass spectrometry, allows for the identification and quantification of individual sterols, providing a detailed profile that can be compared across different sponge specimens. researchgate.net Relative retention times (compared to cholesterol) and mass fragmentation patterns are commonly used for the analysis and comparison of sterol derivatives. researchgate.net
Geographical and Environmental Variation in Sutinasterol Production
The production of secondary metabolites, including sterols like this compound, in marine sponges can be influenced by a complex interplay of geographical location and environmental factors. These factors can include temperature, pH, nutrient availability, predation pressure, and the composition of associated microbial communities. nih.govresearchgate.netfrontiersin.orgnih.govnih.gov
Research on giant barrel sponges (Xestospongia spp.), known sources of various compounds including sterols, has highlighted the influence of geographical location on their metabolic profiles. nih.govresearchgate.net A study investigating Xestospongia spp. from different locations (Martinique, Curaçao, Taiwan, and Tanzania) revealed a clear grouping of samples based on their geographical origin, with metabolomics analysis indicating that sterols and fatty acids were related to these differences. nih.govresearchgate.netacs.org While some previous studies suggested that the sterol compositions of Xestospongia muta and X. testudinaria were qualitatively similar across different oceans, more recent holistic metabolomics approaches indicate that environmental conditions in each location can quantitatively influence the metabolome. acs.org
The microbial communities associated with sponges, which can constitute a significant portion of the sponge volume, are also known to be affected by geographical location. nih.govthemarinediaries.com Since the metabolome of a sponge represents the compounds produced by both the host sponge and its microbial symbionts, or resulting from their interaction, variations in the microbial community due to environmental or geographical factors can contribute to the observed differences in chemical composition. nih.gov
Environmental stressors can induce sponges to synthesize secondary metabolites as a defense mechanism. frontiersin.org This suggests that variations in environmental conditions across different locations could lead to differences in the types and quantities of sterols and other compounds produced by sponges.
Ecological Interactions Mediated by Marine Sterols
Marine sterols, including those found in sponges, play significant roles in mediating ecological interactions within the marine environment. Beyond their essential functions as structural components of cell membranes and precursors for steroid hormones, sponge-derived sterols and other metabolites can act as infochemicals and allelochemicals, influencing interactions with other organisms. mdpi.comresearchgate.net
Sponges are known to produce a wide variety of bioactive metabolites that serve as defense mechanisms against predators, competitors for space, and microbial fouling. frontiersin.orgresearchgate.netoup.com While the ecological roles of many sponge metabolites are still being investigated, sterols can contribute to these defensive strategies. For instance, some sponge metabolites have been shown to deter predators. researchgate.net The prevalence of uncommon sterols in some sponges has been associated with the presence of membranolytic agents, potentially functioning as a defense mechanism. researchgate.net
Sterols are also essential dietary nutrients for many marine organisms, and their composition in lower trophic levels can provide biogeochemical information and aid in understanding marine food webs. mdpi.com Sterols can be incorporated into the tissues of primary consumers, reflecting the sterol composition of their food sources. mdpi.com
Sustainable Resource Management for Marine Sponge-Derived Compounds
The increasing interest in marine sponge-derived compounds, including sterols like this compound, for potential biotechnological and pharmaceutical applications raises important considerations for sustainable resource management. Wild harvesting of sponges on a large scale to obtain sufficient quantities of these compounds for research and development is often not economically or ecologically sustainable. nih.govfao.org
The broad metabolic variability of marine organisms, including sponges, in response to environmental factors can also pose challenges for consistently obtaining target compounds from wild populations. nih.govresearchgate.net This variability can lead to issues with reproducibility in the supply of natural products. nih.gov
To address these challenges and ensure a sustainable supply of sponge-derived compounds, alternative approaches such as aquaculture and mariculture are being explored. nih.govwikipedia.orgresearchgate.net Sponge farming techniques, such as the rope and mesh bag methods, have been used for centuries for commercial sponge production and are being investigated for the sustainable cultivation of species that produce bioactive compounds. wikipedia.org These methods can allow for the growth of sponges from explants, with portions of the sponge being removed without causing harm to the parent colony, facilitating sustainable harvesting. farmtogirl.com
Furthermore, for compounds like secondary metabolites, repetitive harvesting from aquacultured sponges over several years is a potential strategy to reduce the number of sponges required and optimize production. wikipedia.org While large-scale aquaculture for the commercial production of bioactive compounds is still developing, its implementation is considered a promising approach to provide sufficient and reliable amounts of these valuable marine natural products. nih.gov
Q & A
Q. What statistical approaches are optimal for resolving contradictions in this compound’s reported pharmacological effects across studies?
- Methodological Answer : Conduct a meta-analysis to identify heterogeneity sources (e.g., dosage variations, model systems). Apply sensitivity analyses to exclude outliers and subgroup analyses to isolate confounding variables (e.g., solvent effects). Use Bayesian statistics to quantify uncertainty or machine learning to detect patterns in disparate datasets .
- Case Example : If Study A reports anti-cancer activity while Study B shows no effect, compare cell lines (e.g., p53 status), assay durations, or this compound batch purity .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data to identify perturbed pathways. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network pharmacology models to map interactions. Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors .
- Data Integration : Create a consolidated table of differentially expressed genes/proteins/metabolites and overlay them on KEGG pathways. Discuss cross-omics concordance rates .
Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?
- Methodological Answer : Use pharmacokinetic (PK) studies to assess absorption, distribution, and metabolism. Test formulation enhancements (e.g., nanoemulsions, cyclodextrin complexes) and compare bioavailability metrics (AUC, C). Employ LC-MS for plasma concentration quantification and compartmental modeling (e.g., non-linear mixed-effects modeling) to predict dosing regimens .
- Reporting Standards : Include PK parameters (t, clearance) and justify species-specific differences (e.g., murine vs. primate models) .
Methodological Best Practices
Q. How should researchers address ethical and reproducibility concerns in this compound studies?
- Answer : Pre-register animal or clinical trials in repositories like ClinicalTrials.gov . Adhere to ARRIVE (animal studies) or CONSORT (clinical trials) guidelines. Share raw data (spectra, assay results) in supplementary files or public repositories (e.g., Zenodo). Disclose conflicts of interest and funding sources .
Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: “Does this compound (Intervention) reduce LDL cholesterol (Outcome) in hyperlipidemic mice (Population) compared to statins (Comparison)?” .
Data Analysis and Reporting
Q. How can researchers minimize redundancy when presenting this compound’s spectral data?
- Answer : Summarize key spectroscopic peaks (e.g., unique H NMR signals) in the main text and provide full spectral data (IR, HRMS) in supplementary materials. Use comparative tables to highlight structural similarities/differences with related sterols .
Q. What criteria determine whether contradictory findings warrant further investigation versus dismissal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
